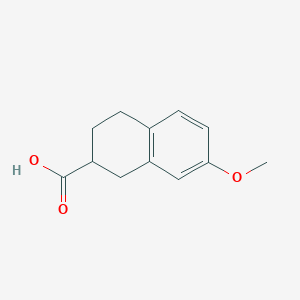

7-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Description

7-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is an organic compound with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol . It is a derivative of naphthalene, characterized by the presence of a methoxy group at the 7th position and a carboxylic acid group at the 2nd position on the tetrahydronaphthalene ring system . This compound is primarily used in research and development settings, particularly in the fields of organic synthesis and medicinal chemistry .

Propriétés

IUPAC Name |

7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-15-11-5-4-8-2-3-9(12(13)14)6-10(8)7-11/h4-5,7,9H,2-3,6H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDULJHJAQFHUJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCC(C2)C(=O)O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50563372 | |

| Record name | 7-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50563372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24833-31-6 | |

| Record name | 7-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50563372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Methoxy-1,2,3,4-tetrahydro-naphtalene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Starting Material: 7-Methoxytetralone

The process begins with 7-methoxytetralone, which undergoes Wittig olefination to form an α,β-unsaturated intermediate. This reaction is optimized for yield and selectivity.

Sharpless Asymmetric Dihydroxylation

The intermediate is subjected to Sharpless asymmetric dihydroxylation, a key step that introduces chirality into the molecule, yielding enantiomerically enriched diol intermediates.

Platinum-Catalyzed Oxidation

Finally, platinum-catalyzed oxidation converts the diol into the target carboxylic acid, 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, completing the synthesis with high enantiomeric excess.

Alternative Synthetic Approaches and Analogues

Research on analogues related to this compound, such as various hydroxy and substituted derivatives, has been extensively reported. These studies often involve complex coupling reactions, protection/deprotection strategies, and chiral auxiliary use to achieve stereoselectivity.

Key synthetic transformations include:

- Coupling of hydroxy-naphthoic acids with substituted piperidinyl phenols using benzotriazole-based reagents.

- Use of chiral auxiliaries like tetrahydro-2H-indeno[1,2-d]oxazol-2-one for diastereomeric separation.

- Demethylation and re-protection steps to manipulate phenolic groups.

- Oxidation reactions using 3-chloroperoxybenzoic acid to produce sulfoxide derivatives.

These methods provide access to stereochemically defined analogues with potential biological activity.

Experimental Data and Yields

The following table summarizes key reaction conditions and yields for intermediates and final products related to the synthesis of this compound and its analogues:

| Compound | Key Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 7-Methoxytetralone | Wittig Olefination | Optimized Wittig reagents | High | Starting material |

| Intermediate diol | Sharpless Dihydroxylation | OsO4, chiral ligands | High enantioselectivity | Critical for chirality |

| Final acid | Pt-catalyzed oxidation | Pt catalyst, oxidants | High | Final product |

| (+)-13 (2(+)-6-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid) | Hydrolysis of chiral auxiliary | LiOH, H2O2, THF | 90-92 | Enantiomerically pure |

| (±)-20 (7-Methoxy-isothiochroman-3-carboxylic acid) | Keto ester formation and reduction | LDA, methyl cyanoformate, triethylsilane | Moderate to high | Intermediate for analogues |

| 7a (6-Hydroxy derivative) | Demethylation with BBr3 | BBr3, CH2Cl2, -78 °C | 77-83 | Hydrochloride salt prepared |

Analytical and Purification Techniques

- Chromatography: Silica gel column chromatography and preparative HPLC are employed for purification and separation of diastereomers.

- Spectroscopy: 1H NMR and mass spectrometry confirm structure and purity.

- Optical Rotation: Used to determine enantiomeric purity.

- Elemental Analysis: Confirms compound composition and purity (>95%).

Research Findings and Discussion

- The amino group in related opioid receptor antagonists is critical for high potency, indicating that modifications on the this compound scaffold can significantly influence biological activity.

- Enantioselective synthesis methods such as Sharpless asymmetric dihydroxylation are essential for producing biologically active enantiomers.

- Use of chiral auxiliaries facilitates separation of stereoisomers, improving the efficiency of synthesis.

- Demethylation using boron tribromide is a reliable method to convert methoxy groups to hydroxy groups, crucial for further functionalization.

Summary Table of Key Preparation Steps

Analyse Des Réactions Chimiques

Types of Reactions

7-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the methoxy group.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution Reagents: Halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.

Major Products

Oxidation Products: Ketones and aldehydes.

Reduction Products: Alcohols and aldehydes.

Substitution Products: Halogenated and nitrated derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

a. Antioxidant Activity

Research indicates that 7-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid exhibits significant antioxidant properties. Antioxidants are crucial in preventing oxidative stress-related diseases. A study demonstrated its ability to scavenge free radicals effectively, suggesting potential therapeutic uses in conditions like cancer and neurodegenerative diseases .

b. Anti-inflammatory Effects

This compound has shown promise in reducing inflammation. In vitro studies have indicated that it can inhibit pro-inflammatory cytokines, making it a candidate for developing anti-inflammatory drugs . Its mechanism involves downregulating the NF-kB pathway, which is pivotal in inflammatory responses.

c. Neuroprotective Properties

The neuroprotective effects of this compound have been highlighted in research focusing on neurodegenerative disorders such as Alzheimer's disease. It appears to enhance neuronal survival and function by modulating pathways related to cell death and inflammation .

Material Science

a. Polymer Additive

this compound can be utilized as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve resistance to degradation under thermal stress .

b. Coating Applications

Due to its chemical structure, this compound is also explored for use in protective coatings that require durability and resistance to environmental factors. Its hydrophobic nature contributes to water repellency in coating formulations .

Synthetic Intermediate

This compound serves as a versatile intermediate in organic synthesis. It can be transformed into various derivatives that have applications in pharmaceuticals and agrochemicals. Its ability to undergo functional group transformations makes it valuable for synthesizing complex organic molecules .

Case Studies

Mécanisme D'action

The mechanism of action of 7-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparaison Avec Des Composés Similaires

Similar Compounds

1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid: Similar structure but lacks the methoxy group at the 7th position.

7-Methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid: Similar structure but the carboxylic acid group is at the 1st position.

1,2,3,4-Tetrahydronaphthalene-2-carboxylic acid: Similar structure but lacks the methoxy group.

Uniqueness

7-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is unique due to the presence of both the methoxy group and the carboxylic acid group on the tetrahydronaphthalene ring system. This unique combination imparts specific chemical reactivity and biological activity, making it valuable in various research and industrial applications .

Activité Biologique

7-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (CAS No. 24833-31-6) is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H14O3

- Molecular Weight : 206.24 g/mol

- LogP : 1.8847

- Polar Surface Area (PSA) : 46.53 Ų

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These compounds can neutralize reactive oxygen species (ROS) and inhibit lipid peroxidation, which is crucial for protecting cells from oxidative stress .

Neuroprotective Effects

The compound has shown promise in neuroprotection by inhibiting acetylcholinesterase activity and exhibiting dose-dependent antiradical activity against nitric oxide. This suggests potential applications in treating neurodegenerative diseases .

Cardioprotective Properties

Studies have demonstrated that related compounds can protect cardiac cells from oxidative stress-induced damage. They enhance mitochondrial biogenesis and reduce the area of myocardial infarction in ischemic conditions . This highlights the potential therapeutic role of this compound in cardiovascular health.

The biological activity of this compound may be attributed to several mechanisms:

- Antioxidant Mechanism : By scavenging free radicals and reducing oxidative stress.

- Calcium Regulation : Inhibition of SERCA2A receptors may prevent ischemic damage by regulating calcium ion levels within cardiac cells .

- Cell Proliferation : The compound may promote the proliferation of various cell types, including hematopoietic stem and progenitor cells .

Case Studies

- Cardiomyocyte Protection : A study involving rat cardiomyoblasts showed that treatment with related compounds led to increased mitochondrial mass and DNA content, suggesting enhanced metabolic function and resilience against cardiotoxic agents .

- Neurodegenerative Disease Model : In models simulating neurodegeneration, compounds structurally similar to this compound demonstrated significant reductions in markers of oxidative stress and improved cognitive function .

Data Table: Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for 7-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves Friedel-Crafts acylation or carboxylation of substituted tetrahydronaphthalene derivatives. For example, phosphorus pentoxide–methanesulfonic acid (P₂O₅-MsOH) mixtures can facilitate cyclization and carboxylation under mild conditions (60°C, 8 hours) . Post-synthesis, extraction with chloroform and purification via recrystallization (e.g., ethanol) yields ~56% purity . Alternative routes may use catalytic hydrogenation or enzymatic resolution for enantiomeric purity, though yields vary based on substituent positioning and steric hindrance .

Q. How is the purity and structural identity of this compound confirmed post-synthesis?

- Methodological Answer : High-performance liquid chromatography (HPLC) and gas chromatography (GC) are standard for purity assessment (>98% purity thresholds) . Nuclear magnetic resonance (NMR) spectroscopy confirms regiochemistry, with methoxy (-OCH₃) and carboxylic acid (-COOH) protons appearing as distinct singlet and broad peaks, respectively . Mass spectrometry (MS) provides molecular weight verification (e.g., m/z 206.2 for C₁₂H₁₄O₃) .

Q. What are the common impurities in synthesized this compound, and how are they removed?

- Methodological Answer : Byproducts include partially hydrogenated naphthalene derivatives or regioisomeric carboxylates. Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) effectively isolates the target compound . Trace solvents (e.g., chloroform) are removed via rotary evaporation under reduced pressure .

Advanced Research Questions

Q. What challenges arise in regioselective functionalization of the tetrahydronaphthalene core, particularly at the 7-methoxy position?

- Methodological Answer : The methoxy group’s electron-donating nature directs electrophilic substitution to the para position, complicating ortho-functionalization. Strategies include using bulky directing groups (e.g., tert-butyldiphenylsilyl) or transition-metal catalysts (Pd/Cu) to override electronic effects . Computational modeling (DFT) predicts reactivity hotspots, aiding in reagent selection .

Q. How do steric and electronic effects influence the stability of this compound under acidic or oxidative conditions?

- Methodological Answer : The carboxylic acid group enhances solubility in polar solvents but increases susceptibility to decarboxylation under heat (>100°C) or strong acids. Oxidation studies show that hydroxylated derivatives (e.g., 6,7-dihydroxy analogs) form quinones with KMnO₄ . Stability assays (TGA/DSC) recommend storage at ≤4°C in inert atmospheres to prevent degradation .

Q. What computational tools are effective in predicting the pharmacokinetic properties of derivatives of this compound?

- Methodological Answer : Molecular docking (AutoDock Vina) and quantitative structure-activity relationship (QSAR) models assess binding affinity to biological targets (e.g., cyclooxygenase-2). Pharmacokinetic parameters (logP, bioavailability) are calculated via SwissADME, with methoxy groups improving membrane permeability but reducing metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.